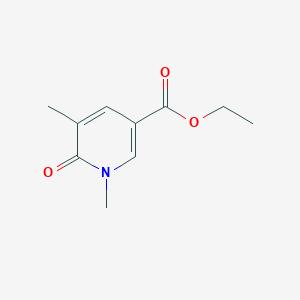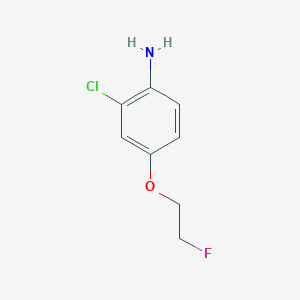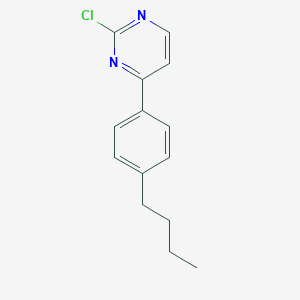
Ethyl 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate , is a chemical compound with the molecular formula C13H19NO4. It was initially discovered in the former Soviet Union and was initially used as an antioxidant for vegetable and animal oils to prevent rancidity. Later, its role expanded to promoting growth in livestock and poultry .
Preparation Methods
Synthetic Routes: The synthesis of Ethyl 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves esterification and cyclization reactions. Here’s a common synthetic route:
Esterification: Diethyl malonate reacts with 2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine in the presence of a base (such as sodium ethoxide) to form the desired ester.
Cyclization: The ester undergoes cyclization under acidic conditions, leading to the formation of the dihydropyridine ring.
Industrial Production: While the industrial production methods may vary, the above synthetic route serves as a basis for large-scale production.
Chemical Reactions Analysis
Ethyl 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate participates in various chemical reactions:
Oxidation: It can be oxidized to the corresponding pyridine carboxylic acid.
Reduction: Reduction of the carbonyl group yields the corresponding dihydropyridine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Sodium ethoxide, acids (for cyclization), reducing agents (such as lithium aluminum hydride), and nucleophiles (e.g., amines).
Scientific Research Applications
Ethyl 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate finds applications in:
Healthcare: It has been explored for cardiovascular disease prevention and as a hepatoprotective agent against fatty liver and toxic hepatitis.
Animal Growth Promotion: It enhances growth in livestock and poultry.
Mechanism of Action
The compound’s mechanism involves:
Antioxidant Activity: It stabilizes cell membranes by enhancing the activity of phosphofructokinase and protecting against oxidative damage.
Endocrine Regulation: It modulates hormone levels (T3, T4, FSH, LH), impacting growth and reproductive performance.
Comparison with Similar Compounds
Ethyl 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate stands out due to its dual antioxidant and growth-promoting properties. Similar compounds include other dihydropyridines like Nifedipine and Amlodipine .
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
ethyl 1,5-dimethyl-6-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-4-14-10(13)8-5-7(2)9(12)11(3)6-8/h5-6H,4H2,1-3H3 |
InChI Key |
FBIBYMGNLRJCRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C(=O)C(=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B13075209.png)


![5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid](/img/structure/B13075233.png)




![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13075260.png)

